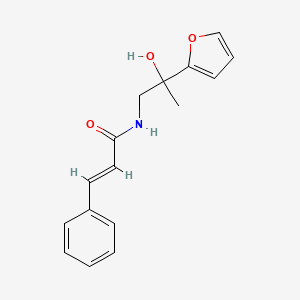

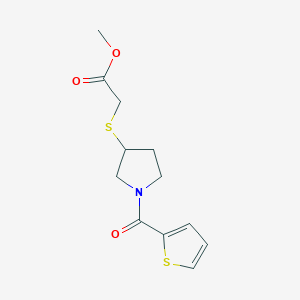

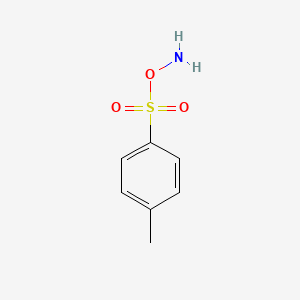

N-(2-(furan-2-yl)-2-hydroxypropyl)cinnamamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-(furan-2-yl)-2-hydroxypropyl)cinnamamide” is a compound that contains furan rings . Furan is a five-membered aromatic heterocyclic compound and is a common structural motif in many natural products . The compound is synthesized under mild synthetic conditions supported by microwave radiation .

Synthesis Analysis

The synthesis of amides and esters containing furan rings is carried out under microwave-assisted conditions . The reactions are carried out in a microwave reactor in the presence of effective coupling reagents . The reaction time, the solvent, and the amounts of the substrates are optimized . After crystallization or flash chromatography, the final compounds are isolated with good or very good yields .

Molecular Structure Analysis

The molecular structure of furan compounds has been explored through various studies . Investigations into the molecular and solid-state structures of related furan compounds through X-ray powder diffraction (XRPD) and density functional theory (DFT) highlight the intricate details of their geometrical configurations .

Chemical Reactions Analysis

The reactivity of furan compounds with sulfonyl groups has been explored through various chemical reactions . Copper/silver-mediated cascade reactions for constructing sulfonylbenzo[b]furans from hydroxycinnamic acids and sodium sulfinates demonstrate the chemical versatility and potential synthetic utility of these compounds .

Physical And Chemical Properties Analysis

The physical properties of related compounds offer insights into the hydrogen bonding and molecular aggregation behavior critical for understanding the material characteristics of furan-derived compounds . The chemical properties of furan-based compounds reveal the influence of sulfonamide groups on the stability and reactivity of these molecules .

Applications De Recherche Scientifique

Root Growth-Inhibitory Activity

The compound has been found to have significant root growth-inhibitory activity . In a study, a similar compound, 2-(2-chloroacetamido)-N-(2,6-diethylphenyl)-3-(furan-2-yl)propanamide, showed potent root growth-inhibitory activity of 76% towards rape seedlings . This suggests that N-(2-(furan-2-yl)-2-hydroxypropyl)cinnamamide could potentially be used in the development of herbicides or plant growth regulators.

Herbicidal Activity

The compound’s structure is similar to that of chloroacetamide herbicides, which are widely used for weed management in corn production . Therefore, it could potentially be used as a herbicide, particularly in sustainable agriculture practices.

Plant Growth Regulator

Given its root growth-inhibitory activity, the compound could also be used as a plant growth regulator . This could be particularly useful in crop production, where controlling the growth of plants is essential for maximizing yield and efficiency.

Synthesis of Chiral Furans

The compound could potentially be used in the synthesis of chiral furans . Chiral furans are important in the field of organic chemistry, as they are used in the synthesis of a wide range of other compounds.

Biomass Conversion

The compound could potentially be used in the conversion of biomass into useful chemicals . This is a growing field of research, as there is increasing interest in finding sustainable alternatives to traditional resources such as crude oil.

Synthesis of Nitrofurantoin Analogues

The compound’s structure is similar to that of nitrofurantoin analogues, which have been synthesized for their antibacterial activity . Therefore, it could potentially be used in the synthesis of new antibacterial agents.

Orientations Futures

Furfural, an important starting material for a large number of reactions, can be obtained from renewable resources, making the heterocycle of interest in terms of green chemistry . The synthesis of furan derivatives has potential applications in the development of new anticancer drugs , indicating promising future directions for research and development in this area.

Propriétés

IUPAC Name |

(E)-N-[2-(furan-2-yl)-2-hydroxypropyl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-16(19,14-8-5-11-20-14)12-17-15(18)10-9-13-6-3-2-4-7-13/h2-11,19H,12H2,1H3,(H,17,18)/b10-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKCNSAHDSBFPOP-MDZDMXLPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C=CC1=CC=CC=C1)(C2=CC=CO2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CNC(=O)/C=C/C1=CC=CC=C1)(C2=CC=CO2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(furan-2-yl)-2-hydroxypropyl)cinnamamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-furyl)-5-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazole](/img/structure/B2369817.png)

![6-{[(4-chlorophenyl)thio]methyl}-2-mercaptopyrimidin-4(3H)-one](/img/structure/B2369824.png)

![2,4-Dimethylimidazo[1,5-a]pyrimidine-8-carboxamide](/img/structure/B2369825.png)

![5-[8-Ethoxy-2-(4-ethylphenyl)iminochromen-3-yl]-N-(3-methylsulfanylphenyl)-1,3,4-thiadiazol-2-amine](/img/structure/B2369830.png)

![Methyl 2-(7-chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)acetate](/img/structure/B2369838.png)